molecular formula C19H23N5O B14870330 4-(1-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-2,6-dimethylmorpholine

4-(1-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-2,6-dimethylmorpholine

Cat. No.: B14870330
M. Wt: 337.4 g/mol
InChI Key: UMYBWDGLMVUXSZ-UHFFFAOYSA-N
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Description

4-(1-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-2,6-dimethylmorpholine is a complex organic compound belonging to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse pharmacological activities and are often explored for their potential therapeutic applications .

Preparation Methods

The synthesis of 4-(1-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-2,6-dimethylmorpholine involves several steps. One common method includes the hydrolysis of ethyl 5-amino-1H-pyrazole-4-carboxylates, followed by cyclization of the resulting carboxylic acids to form pyrazolo[3,4-d][1,3]oxazin-4(1H)-ones. These intermediates are then treated with substituted anilines to yield the final product . Industrial production methods often involve optimizing reaction conditions to improve yield and reduce reaction time, such as using microwave-promoted methods .

Chemical Reactions Analysis

4-(1-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-2,6-dimethylmorpholine undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 4-(1-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-2,6-dimethylmorpholine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Properties

Molecular Formula

C19H23N5O

Molecular Weight

337.4 g/mol

IUPAC Name

4-[1-(3,5-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-2,6-dimethylmorpholine

InChI

InChI=1S/C19H23N5O/c1-12-5-13(2)7-16(6-12)24-19-17(8-22-24)18(20-11-21-19)23-9-14(3)25-15(4)10-23/h5-8,11,14-15H,9-10H2,1-4H3

InChI Key

UMYBWDGLMVUXSZ-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(O1)C)C2=NC=NC3=C2C=NN3C4=CC(=CC(=C4)C)C

Origin of Product

United States

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